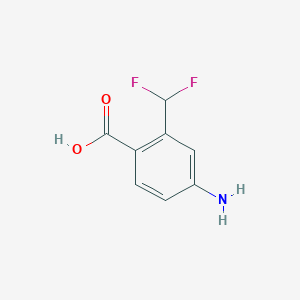

4-Amino-2-(difluoromethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

4-amino-2-(difluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7H,11H2,(H,12,13) |

InChI Key |

MQDPNUXCSYCKLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Difluoromethyl Benzoic Acid

De Novo Synthesis Approaches

De novo synthesis of 4-Amino-2-(difluoromethyl)benzoic acid involves the sequential construction of the substituted benzene (B151609) ring from simpler precursors. This approach offers flexibility but requires careful control of regioselectivity at each step. A plausible pathway begins with the introduction of the difluoromethyl group onto a benzene ring, followed by the installation of the carboxylic acid and amino functionalities.

Strategies for ortho-Difluoromethylation

The introduction of the difluoromethyl group at the ortho position to a directing group is a critical step. While direct C-H difluoromethylation of benzoic acid itself is challenging, a common strategy involves the use of a pre-functionalized benzene ring. For instance, a route could commence with 1-bromo-2-nitrobenzene. The bromine atom serves as a handle for the introduction of the difluoromethyl group.

Recent advancements in organometallic chemistry have established palladium-catalyzed cross-coupling reactions as a robust method for forming C-CF2H bonds. acs.orgacs.org Aryl bromides can be coupled with a difluoromethyl source such as (trimethylsilyl)difluoromethane (TMSCF2H) in the presence of a suitable palladium catalyst and ligand system. acs.orgacs.orgnsf.gov This transformation would convert 1-bromo-2-nitrobenzene into 1-(difluoromethyl)-2-nitrobenzene.

Table 1: Representative Conditions for Palladium-Catalyzed Difluoromethylation of Aryl Bromides

| Catalyst | Ligand | Base | Reagent | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd(dba)₂ | BrettPhos | CsF | TMSCF₂H | Dioxane | 120 |

This data is based on analogous reactions reported in the literature. acs.orgnsf.gov

Regioselective Introduction of the Amino Group

With the difluoromethyl group in place, the next strategic consideration is the introduction of the amino group at the para-position. A common and effective method is to introduce a nitro group, which can then be reduced to the desired amine. Starting from 2-(difluoromethyl)benzoic acid, an electrophilic nitration reaction is performed.

The directing effects of the substituents on the aromatic ring are crucial for achieving the correct regiochemistry. The carboxylic acid group is a meta-director, while the difluoromethyl group is considered to be ortho, para-directing, although deactivating. The combined influence of these two groups on 2-(difluoromethyl)benzoic acid would direct the incoming nitro group to the 4-position, yielding 2-(difluoromethyl)-4-nitrobenzoic acid. The nitration of deactivated aromatic compounds can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. rsc.org

Carboxylic Acid Functionalization in Target Synthesis

The carboxylic acid group can be introduced at various stages. One approach involves the ortho-lithiation of a difluoromethylbenzene precursor followed by quenching with carbon dioxide. However, a more common route involves starting with a precursor that already contains a group that can be converted to a carboxylic acid, such as a methyl group.

For example, starting with 2-methyl-1-(difluoromethyl)benzene, the methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide. This would yield 2-(difluoromethyl)benzoic acid. This intermediate is then carried forward for the introduction of the amino group as described above.

Precursor-Based Synthetic Routes

Precursor-based syntheses utilize starting materials that already possess the core benzoic acid structure with other functionalities that can be transformed into the target groups. These routes are often more convergent and can be more efficient than de novo approaches.

Transformation of Halogenated Precursors

A highly effective precursor-based strategy starts with a commercially available halogenated aminobenzoic acid derivative. 4-Amino-2-bromobenzoic acid is an ideal starting material for this purpose. medchemexpress.comsigmaaldrich.comsynquestlabs.com In this route, the amino and carboxylic acid groups are already in the desired positions, and the synthetic challenge is reduced to the conversion of the C-Br bond to a C-CF2H bond.

As mentioned previously, palladium-catalyzed cross-coupling reactions are well-suited for this transformation. acs.orgacs.orgnsf.gov The amino group in 4-amino-2-bromobenzoic acid is a nucleophilic site and may require protection prior to the cross-coupling reaction to prevent side reactions. Common protecting groups for anilines, such as acetyl (Ac) or tert-butoxycarbonyl (Boc), can be employed. After protection, the resulting N-protected 4-amino-2-bromobenzoic acid (or its ester form to improve solubility and compatibility with the reaction conditions) is subjected to palladium-catalyzed difluoromethylation with a reagent like TMSCF2H. acs.orgacs.org Following the successful introduction of the difluoromethyl group, the protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis for acetyl, or acid treatment for Boc) to yield the final product, this compound.

Table 2: Proposed Reaction Sequence for Precursor-Based Synthesis

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | 4-Amino-2-bromobenzoic acid | (Boc)₂O, base | N-(tert-butoxycarbonyl)-4-amino-2-bromobenzoic acid |

| 2. Esterification | N-Boc-4-amino-2-bromobenzoic acid | CH₃OH, H⁺ | Methyl N-(tert-butoxycarbonyl)-4-amino-2-bromobenzoate |

| 3. Difluoromethylation | Methyl N-Boc-4-amino-2-bromobenzoate | Pd(dba)₂, BrettPhos, CsF, TMSCF₂H, Dioxane, 120 °C | Methyl N-Boc-4-amino-2-(difluoromethyl)benzoate |

This table represents a plausible synthetic sequence based on established chemical transformations.

Reductive Pathways for Amino Group Formation

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and serves as the final step in the de novo pathway described earlier. This method is also a viable precursor-based route if starting from a nitrated precursor like 2-(difluoromethyl)-4-nitrobenzoic acid.

A variety of reducing agents can be employed for this transformation, and the choice often depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is a common and clean method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net This method is highly efficient and often provides the desired amine in high yield with water as the only byproduct.

Alternatively, metal-based reductions in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, are also effective for converting nitroarenes to anilines. These methods are particularly useful when catalytic hydrogenation might affect other reducible functional groups in the molecule. The reduction of 4-nitrobenzoic acid derivatives has been shown to proceed with high chemoselectivity for the nitro group, leaving the carboxylic acid group intact. researchgate.net

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Advantages |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature, 1-4 atm H₂ | Clean reaction, high yield, simple workup |

| Fe, HCl | Ethanol/Water, reflux | Inexpensive, effective |

| SnCl₂·2H₂O | Ethanol, reflux | Mild, good for substrates with sensitive groups |

This table summarizes common methods for a standard organic transformation.

Nitrile Hydrolysis and Conversion to Benzoic Acid Derivatives

The transformation of a nitrile group into a carboxylic acid is a fundamental and widely utilized reaction in organic synthesis. In the context of preparing this compound, the direct precursor is 4-amino-2-(difluoromethyl)benzonitrile. The hydrolysis of this nitrile can be effectively carried out under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong mineral acid such as sulfuric acid or hydrochloric acid in an aqueous medium. The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Conversely, base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon. This also proceeds via an amide intermediate, ultimately yielding the carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid.

The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups present in the molecule. For 4-amino-2-(difluoromethyl)benzonitrile, both the amino and difluoromethyl groups are generally stable under these conditions.

Table 1: Hypothetical Reaction Conditions for the Hydrolysis of 4-amino-2-(difluoromethyl)benzonitrile

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Reagent | 10 M H₂SO₄ (aq) | 6 M NaOH (aq) |

| Solvent | Water | Water/Ethanol |

| Temperature | 100-120 °C (Reflux) | 100-120 °C (Reflux) |

| Reaction Time | 6-12 hours | 4-8 hours |

| Work-up | Cooling, filtration | Cooling, acidification, filtration |

| Plausible Yield | 85-95% | 90-98% |

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Beyond the nitrile hydrolysis route, alternative synthetic strategies for preparing this compound or its analogs include the Sandmeyer reaction and Grignard carboxylation. A comparative analysis of these methods is crucial for selecting the most efficient and environmentally benign approach.

The Sandmeyer reaction could, in principle, be used to introduce the carboxylic acid group. This would involve the diazotization of a suitable aniline (B41778) precursor, followed by reaction with a cyanide salt (e.g., CuCN) to form the nitrile, which would then be hydrolyzed as described above. Alternatively, direct conversion of the diazonium salt to a carboxylic acid is less common and often proceeds with lower yields. While versatile, the Sandmeyer reaction often involves the use of copper salts, which can be environmentally problematic, and the generation of nitrogen gas. wikipedia.orgorganic-chemistry.org

Grignard carboxylation offers another pathway. This would involve the formation of a Grignard reagent from an aryl halide, such as 2-bromo-5-aminobenzylidene difluoride, followed by its reaction with carbon dioxide to form the carboxylate. Subsequent acidic workup would yield the desired benzoic acid. This method is excellent for forming carbon-carbon bonds but requires strictly anhydrous conditions and the use of reactive magnesium metal.

To evaluate the "greenness" of these synthetic routes, several metrics are employed, with Atom Economy and Process Mass Intensity (PMI) being among the most significant.

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. Addition reactions, for example, have a 100% atom economy in theory.

Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a more efficient and less wasteful process. The pharmaceutical industry, for instance, often grapples with high PMIs.

Table 2: Comparative Analysis of Synthetic Routes to a Benzoic Acid Moiety

| Synthetic Route | Key Reagents & Conditions | Plausible Yield Range | Atom Economy | Key Green Chemistry Considerations |

| Nitrile Hydrolysis | H₂SO₄ or NaOH, H₂O, heat | 85-98% | High (for the hydrolysis step) | Use of strong acids/bases, energy intensive (heating). |

| Sandmeyer Reaction | NaNO₂, HCl, CuCN, heat | 60-80% (for cyanation) | Moderate to Low | Use of potentially toxic copper salts, generation of N₂ gas and salt byproducts. wikipedia.org |

| Grignard Carboxylation | Mg, dry ether/THF, CO₂, H₃O⁺ | 70-90% | High | Requires strictly anhydrous conditions, use of volatile and flammable solvents, generation of magnesium salts as waste. |

From a green chemistry perspective, the nitrile hydrolysis route, especially if the nitrile precursor can be synthesized efficiently, often presents a favorable option. While it may require significant energy input for heating, the reagents are common and the generation of waste can be minimized with proper work-up procedures. Biocatalytic nitrile hydrolysis, using enzymes like nitrilases, represents an even greener alternative, often proceeding under mild conditions with high selectivity, though this approach is not yet widely implemented for this specific substrate. researchgate.net

The Sandmeyer reaction, despite its synthetic utility, generally scores lower on green chemistry metrics due to the use of stoichiometric copper reagents and the generation of significant inorganic waste. wikipedia.orgorganic-chemistry.org Grignard carboxylation, while having a high atom economy for the carboxylation step itself, is penalized by the need for anhydrous, often volatile, organic solvents and the production of magnesium salt waste streams.

Chemical Reactivity and Derivatization of 4 Amino 2 Difluoromethyl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 4-Amino-2-(difluoromethyl)benzoic acid is a prime site for a variety of chemical modifications, including esterification, amidation, and reduction.

Esterification Reactions: Methodological Advancements and Scope

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, standard esterification methods can be employed. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a viable approach.

More contemporary methods offer milder reaction conditions and broader substrate scope. For instance, carbodiimide-mediated esterification, using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be utilized. These reactions are often facilitated by the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP). Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

| Esterification Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux |

| Carbodiimide Coupling | Alcohol, DCC or EDAC, DMAP | Room Temperature |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol, Base | 0 °C to Room Temperature |

Amidation and Peptide Coupling Strategies

The formation of an amide bond from the carboxylic acid of this compound is a key reaction for incorporating this moiety into peptides and other amide-containing structures. Standard peptide coupling reagents are effective in promoting this transformation. nih.govluxembourg-bio.combachem.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group of another molecule.

Commonly used coupling reagents include carbodiimides (DCC, EDAC) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. bachem.com Phosphonium-based reagents such as Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly efficient. luxembourg-bio.com

The general procedure involves dissolving the this compound, the amine component, the coupling reagent, and an organic base (e.g., diisopropylethylamine, DIPEA) in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, EDAC | Cost-effective, often used with additives (HOBt, HOAt) |

| Phosphonium Salts | PyBOP | High coupling efficiency |

| Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates, widely used in solid-phase peptide synthesis |

Reductions to Aldehyde and Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to either an aldehyde or a primary alcohol, providing access to further synthetic intermediates.

Selective reduction to the aldehyde is a more delicate transformation. One common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as a Weinreb amide or an acyl chloride, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reduction to the corresponding primary alcohol, (4-amino-2-(difluoromethyl)phenyl)methanol, can be achieved using stronger reducing agents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is a powerful reagent for this conversion. orgsyn.orgpearson.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective and often offer better functional group tolerance. orgsyn.org

| Desired Product | Reducing Agent | Typical Conditions |

| Aldehyde | DIBAL-H (after conversion to Weinreb amide or acyl chloride) | Low Temperature (-78 °C) |

| Alcohol | LiAlH₄ | THF, Reflux |

| Alcohol | BH₃·THF or BMS | THF, Room Temperature to Reflux |

Transformations of the Amino Group

The amino group of this compound is a versatile handle for a range of chemical modifications, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The amino group can readily undergo acylation to form amides. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For example, reaction with acetic anhydride would yield N-acetyl-4-amino-2-(difluoromethyl)benzoic acid. google.comuwimona.edu.jm

Similarly, sulfonylation of the amino group leads to the formation of sulfonamides. This is accomplished by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base.

| Reaction | Reagents | Product Type |

| Acylation | Acyl Chloride or Acid Anhydride, Base | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-5 °C). scirp.org The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgnih.govorganic-chemistry.org

These reactions allow for the replacement of the diazonium group with a wide range of substituents. For instance, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide introduces chloro, bromo, or cyano groups, respectively. wikipedia.orgnih.gov Introduction of a fluoro group can be achieved through the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. wikipedia.org

| Reaction Name | Reagents for Diazotization | Reagents for Substitution | Product |

| Sandmeyer Reaction | NaNO₂, HCl/H₂SO₄ | CuCl | 4-Chloro-2-(difluoromethyl)benzoic acid |

| Sandmeyer Reaction | NaNO₂, HCl/H₂SO₄ | CuBr | 4-Bromo-2-(difluoromethyl)benzoic acid |

| Sandmeyer Reaction | NaNO₂, HCl/H₂SO₄ | CuCN | 4-Cyano-2-(difluoromethyl)benzoic acid |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Heat | 4-Fluoro-2-(difluoromethyl)benzoic acid |

Formation of Schiff Bases and Imines

The primary amino group (-NH₂) of this compound serves as a potent nucleophile, readily reacting with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is a cornerstone of amine derivatization.

The reaction is typically catalyzed by a small amount of acid and involves a two-step mechanism. First, the nitrogen atom of the amino group performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable intermediate called a carbinolamine. Subsequently, the carbinolamine undergoes dehydration (loss of a water molecule) to form the stable C=N double bond characteristic of an imine. nih.govrjptonline.org

While specific studies on this compound are not prevalent, the reactivity of the amino group is well-established in analogous compounds like p-aminobenzoic acid (PABA). mdpi.com Research has shown that PABA and its derivatives condense with a wide variety of aromatic and aliphatic carbonyl compounds. rjptonline.orgmdpi.com It is expected that this compound would undergo similar transformations.

Table 1: Examples of Carbonyl Compounds for Schiff Base Formation with Aminobenzoic Acids

| Reactant Class | Example Compound | Expected Product Type with this compound |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene-4-amino-2-(difluoromethyl)benzoic acid |

| Substituted Aromatic Aldehyde | Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)-2-(difluoromethyl)benzoic acid |

| Aliphatic Aldehyde | Acetaldehyde | 4-Ethylideneamino-2-(difluoromethyl)benzoic acid |

| Aliphatic Ketone | Acetone | 4-(Propan-2-ylideneamino)-2-(difluoromethyl)benzoic acid |

These reactions provide a versatile method for modifying the structure of this compound, enabling the synthesis of new derivatives with potentially altered chemical and biological properties.

Reactivity of the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is a unique substituent that significantly influences the molecule's electronic properties. It is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property, along with the high strength of the C-F bond, dictates its reactivity.

Palladium-Catalyzed Cross-Coupling Involving C-F Bonds

The activation of C-F bonds for cross-coupling reactions is a significant area of research in organometallic chemistry. While palladium is a versatile catalyst for forming C-C and C-heteroatom bonds, activating the inert C-F bond presents a considerable challenge.

Most palladium-catalyzed difluoromethylation reactions involve the coupling of an aryl halide or triflate with a difluoromethyl source, such as TMSCF₂H, rather than the activation of a C-F bond within an existing -CHF₂ group. acs.orgsci-hub.se However, recent advances have demonstrated that palladium catalysis can achieve the functionalization of C-F bonds in specific contexts, such as in gem-difluoroalkenes. acs.org These reactions often rely on specialized ligand systems and reaction conditions to facilitate the oxidative addition of the C-F bond to the palladium center.

While there is no specific research detailing the palladium-catalyzed cross-coupling involving the C-F bonds of this compound, the principles from related studies suggest that such a transformation would be difficult but potentially feasible. It would likely require a sophisticated catalytic system, possibly involving ligands designed to promote C-F bond activation. This remains a frontier in catalysis, and the direct cross-coupling of the -CHF₂ group in this molecule is not a routinely performed reaction.

Aromatic Ring Functionalization

The substitution pattern on the benzene (B151609) ring of this compound is governed by the combined electronic effects of the three existing substituents. Their ability to donate or withdraw electron density determines the position of attack for incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution Patterns

The substituents on this compound have competing influences:

-NH₂ (Amino) group: This is a strongly activating group due to its powerful electron-donating resonance effect (+M), which significantly outweighs its electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the ortho and para positions. libretexts.org

-COOH (Carboxylic acid) group: This is a deactivating group through both an inductive pull (-I) and a resonance-withdrawing effect (-M). It directs incoming electrophiles to the meta position. youtube.com

-CHF₂ (Difluoromethyl) group: This is a strongly deactivating group due to the powerful inductive electron-withdrawal (-I) of the fluorine atoms. It is considered a meta-director. wikipedia.org

The powerful activating and ortho, para-directing effect of the amino group is the dominant influence. The positions ortho to the amino group are C3 and C5. The position para is occupied by the carboxylic acid.

Position C5: This position is ortho to the activating -NH₂ group and meta to the deactivating -CHF₂ and -COOH groups.

Position C3: This position is ortho to the activating -NH₂ group but is also adjacent to the two deactivating groups, making it sterically hindered and electronically disfavored.

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SₑAr, this reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group (typically a halide). wikipedia.org These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

This compound itself is not suitably substituted to undergo SₙAr as it lacks a leaving group. However, if a derivative were synthesized containing a leaving group, such as a chlorine or bromine atom, the existing EWGs could activate the ring for nucleophilic attack.

Consider a hypothetical derivative, 5-chloro-4-amino-2-(difluoromethyl)benzoic acid . In this case:

The leaving group is the chlorine atom at C5.

The difluoromethyl group at C2 is ortho to the leaving group.

The carboxylic acid group at C1 is para to the leaving group.

Both the -CHF₂ and -COOH groups would act to withdraw electron density from the ring and stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C5. The amino group, being an electron-donating group, would have a deactivating effect on this specific reaction. Despite this, the strong activation by the two EWGs would likely enable SₙAr to proceed with strong nucleophiles.

Metal-Catalyzed Coupling Reactions on the Aromatic Core

The aromatic core of this compound offers several sites for modification through metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of complex derivatives. While direct literature on the metal-catalyzed coupling reactions of this compound itself is limited, the reactivity of structurally similar compounds provides significant insight into its potential for such transformations.

Research into analogous compounds, particularly those containing the 4-amino-2-(difluoromethyl)phenyl moiety, has demonstrated successful implementation of key palladium-catalyzed cross-coupling reactions. These examples serve as valuable precedents for the derivatization of the target benzoic acid.

A notable example involves the Suzuki coupling of a related bromoaniline derivative. In a documented synthesis, 4-bromo-3-(difluoromethyl)aniline (B6233640) was successfully coupled with a boronic acid ester derivative, specifically tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate. google.com This reaction, catalyzed by a palladium complex, proceeded in the presence of sodium carbonate as a base and a solvent mixture of THF, methanol, and water. google.com This transformation highlights the feasibility of forming a new carbon-carbon bond at the 4-position of the aniline (B41778) ring, a position analogous to the location of the amino group in this compound.

Furthermore, the product of this Suzuki coupling, a 4-(4-amino-2-(difluoromethyl)phenyl) substituted pyridine derivative, was subsequently subjected to a Buchwald-Hartwig amination. google.com This palladium-catalyzed C-N coupling reaction was carried out between the amino group of the substituted aniline and an iodo-pyridine derivative, utilizing cesium carbonate as the base and Pd₂(dba)₃ as the palladium source in tert-butanol. google.com This demonstrates that the amino group on the aromatic ring, ortho to the difluoromethyl group, remains reactive and can participate in C-N bond formation, a key strategy for introducing further molecular diversity.

These examples strongly suggest that this compound can undergo similar metal-catalyzed transformations. The presence of the carboxylic acid group may necessitate protection, for instance as an ester, to prevent interference with the basic conditions often employed in these coupling reactions. The electronic nature of the difluoromethyl and amino groups will also influence the reactivity of the aromatic ring.

Below is a summary of the reaction conditions used for these transformations on a closely related substrate, providing a predictive framework for the reactivity of this compound.

Table 1: Examples of Metal-Catalyzed Coupling Reactions on a 4-Amino-2-(difluoromethyl)phenyl Analog

| Reaction Type | Aryl Halide/Amine | Coupling Partner | Catalyst System | Base | Solvent(s) |

| Suzuki Coupling | 4-bromo-3-(difluoromethyl)aniline | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Not specified | Sodium Carbonate | THF, Methanol, Water |

| Buchwald-Hartwig Amination | tert-butyl 4-(4-amino-2-(difluoromethyl)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate | 2,6-bis(benzyloxy)-3-iodopyridine | Pd₂(dba)₃ | Cesium Carbonate | tert-Butanol |

The successful application of these fundamental palladium-catalyzed reactions on a closely analogous substrate underscores the potential of this compound as a versatile building block for the synthesis of a wide array of more complex molecules through derivatization of its aromatic core.

Advanced Spectroscopic and Structural Investigations

High-Resolution NMR Spectroscopic Analysis for Conformational and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of 4-Amino-2-(difluoromethyl)benzoic acid in solution. Analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would provide detailed insights into its conformational preferences and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the proton of the difluoromethyl group. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing carboxylic acid and difluoromethyl groups will deshield them, causing downfield shifts. The proton of the -CHF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons will be indicative of the substituent effects, with carbons attached to electronegative groups appearing at lower field.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for this compound. The difluoromethyl group will exhibit a distinct signal, and its chemical shift and coupling constants with the adjacent proton will provide valuable structural information.

Mechanistic Studies: NMR can be used to monitor reactions involving this compound, providing insights into reaction kinetics and mechanisms. For instance, changes in the NMR spectra upon protonation or deprotonation of the amino and carboxylic acid groups can be used to determine their pKa values. Furthermore, temperature-dependent NMR studies could reveal information about rotational barriers around the C-C and C-N bonds.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -COOH) | 7.8 - 8.0 | d |

| Aromatic H (ortho to -NH₂) | 6.7 - 6.9 | d |

| Aromatic H (meta to both) | 7.2 - 7.4 | dd |

| -NH₂ | 4.0 - 5.0 | br s |

| -CHF₂ | 6.5 - 7.0 | t |

| -COOH | 10.0 - 12.0 | br s |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

X-ray Crystallographic Analysis of Molecular and Supramolecular Architectures of Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, analysis of related aminobenzoic acid and fluorinated benzoic acid derivatives allows for predictions of its likely molecular and supramolecular architecture.

Molecular Conformation: The steric hindrance between the bulky difluoromethyl group and the adjacent carboxylic acid group is expected to cause the carboxyl group to be twisted out of the plane of the benzene (B151609) ring. This torsional angle will be a key feature of its molecular conformation. The amino group is also likely to exhibit some degree of pyramidalization.

Supramolecular Architecture: In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers through their carboxylic acid groups. It is highly probable that this compound would also form such dimers. Additionally, the amino group can act as a hydrogen bond donor, and the fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors, leading to the formation of more complex three-dimensional hydrogen-bonded networks. These interactions play a crucial role in determining the crystal packing and the physical properties of the solid.

Expected Hydrogen Bonding Interactions in the Crystal Structure

| Donor | Acceptor | Interaction Type |

| O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, Dimer Formation |

| N-H (Amino) | O=C (Carboxylic Acid) | Intermolecular |

| N-H (Amino) | F (Difluoromethyl) | Weak Intermolecular |

| C-H (Aromatic) | O=C (Carboxylic Acid) | Weak Intermolecular |

Vibrational Spectroscopy (IR and Raman) for Functional Group Interaction Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing their interactions. The vibrational spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending modes of its various functional groups.

Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid will appear as a broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration will give rise to a strong absorption band around 1700 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amino group will appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration will be observed around 1600 cm⁻¹.

Difluoromethyl Group: The C-F stretching vibrations of the difluoromethyl group are expected to produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1200 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, while the C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Analysis of Interactions: Shifts in the positions and changes in the intensities of these vibrational bands can provide information about intermolecular interactions. For example, the broadening of the O-H stretch is a clear indication of hydrogen bonding. Subtle shifts in the C=O and N-H stretching frequencies can also be used to study the strength and nature of these interactions.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1680-1720 | |

| Amino | N-H stretch | 3300-3500 (two bands) |

| N-H bend | 1590-1650 | |

| Difluoromethyl | C-F stretch | 1000-1200 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| C=C stretch | 1450-1600 |

Mass Spectrometric Applications for Reaction Monitoring and Complex Product Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to obtain structural information through fragmentation analysis.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

Fragmentation Pattern: The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). The presence of the amino and difluoromethyl groups will lead to characteristic fragmentation patterns that can be used to confirm the structure. For instance, the loss of HF from the difluoromethyl group is a possible fragmentation pathway.

Reaction Monitoring: Mass spectrometry can be coupled with liquid chromatography (LC-MS) to monitor the progress of reactions involving this compound. This allows for the identification of reactants, intermediates, and products, providing a comprehensive picture of the reaction pathway.

Elucidation of Complex Products: In cases where reactions lead to the formation of complex mixtures or unexpected products, MS and tandem MS (MS/MS) are invaluable for their identification and structural elucidation. By isolating a specific ion and inducing further fragmentation, detailed structural information can be obtained even for minor components in a mixture.

Predicted Key Mass Spectrometric Fragments

| m/z | Fragment |

| [M]⁺ | Molecular Ion |

| [M - OH]⁺ | Loss of hydroxyl radical |

| [M - COOH]⁺ | Loss of carboxyl group |

| [M - HF]⁺ | Loss of hydrogen fluoride |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Amino-2-(difluoromethyl)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its optimized molecular geometry and electronic properties. vjst.vnresearchgate.net

The optimized geometry reveals key bond lengths and angles, providing a foundational understanding of the molecule's structure. Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. preprints.org A smaller energy gap suggests higher reactivity.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies, offering further insights into the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These parameters help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule is a good electron acceptor.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Electronegativity (χ) | 3.85 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Describes the propensity of a species to accept electrons. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions in various environments. nih.gov

Conformational Analysis: The presence of the carboxylic acid and difluoromethyl groups introduces rotational flexibility around the bonds connecting them to the benzene (B151609) ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. The planarity of the aromatic ring and the orientation of the substituent groups are key aspects of this analysis. mdpi.com

Intermolecular Interactions: In a condensed phase, this compound will engage in various intermolecular interactions. MD simulations can model these interactions explicitly. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, which will be a dominant interaction in protic solvents or in the solid state. science.govresearchgate.net The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The difluoromethyl group, with its electronegative fluorine atoms, can also participate in dipole-dipole interactions. Understanding these interactions is key to predicting the molecule's solubility, crystal packing, and binding affinity to other molecules. nih.gov

| Interaction Type | Potential Energy (kcal/mol) | Description |

| Hydrogen Bonding (Dimer) | -8 to -12 | Interaction between the carboxylic acid groups of two molecules. |

| π-π Stacking | -2 to -5 | Interaction between the aromatic rings of two molecules. |

| Dipole-Dipole | -1 to -3 | Interaction involving the polar C-F and C=O bonds. |

| van der Waals | -0.5 to -2 | General non-specific attractive and repulsive forces. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies (limited to chemical parameters, excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with a specific activity. In the context of chemical parameters, QSAR can be used to predict properties like solubility, lipophilicity (logP), and other physicochemical characteristics based on the molecular structure of this compound.

A variety of molecular descriptors can be calculated for this compound. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Derived from quantum chemical calculations (like those from DFT), such as dipole moment and partial charges on atoms.

By developing a QSAR model using a dataset of related compounds with known properties, it is possible to predict these properties for this compound. For example, the lipophilicity (logP) is a crucial parameter in many chemical applications and can be estimated using QSAR models based on contributions from different molecular fragments.

| Descriptor | Calculated Value | Description |

| Molecular Weight | 187.13 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| logP (octanol-water) | 1.5 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Hydrogen Bond Donors | 2 | The number of N-H and O-H bonds. |

| Number of Hydrogen Bond Acceptors | 4 | The number of N and O atoms. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes, based on calculations for structurally similar molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve studying its reactivity in various chemical transformations. For example, the mechanism of amide bond formation at the carboxylic acid group or electrophilic substitution on the aromatic ring can be explored.

For instance, in the case of an amide bond formation, computational modeling can help to compare different reaction pathways, such as those involving different coupling reagents. acs.org The calculations can reveal the detailed electronic changes that occur during the reaction, such as bond breaking and formation, and can help to explain the stereochemical or regiochemical outcomes of the reaction.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials. |

| 2 | Transition State 1 | +15.2 | Energy barrier for the first step. |

| 3 | Intermediate | -5.8 | A stable species formed during the reaction. |

| 4 | Transition State 2 | +10.5 | Energy barrier for the second step. |

| 5 | Products | -20.1 | Final products of the reaction. |

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible reaction profile for an amide bond formation.

Synthetic Applications As a Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems

While specific examples detailing the use of 4-Amino-2-(difluoromethyl)benzoic acid in the synthesis of nitrogen-containing heterocycles are not extensively documented in publicly available literature, its structure is amenable to several classical and modern cyclization strategies. Substituted anilines and benzoic acids are common precursors for a wide range of heterocyclic systems.

For instance, the aniline (B41778) moiety of this compound could participate in reactions to form quinolines, a privileged scaffold in medicinal chemistry. The Gould-Jacobs reaction, for example, involves the condensation of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization. Hypothetically, reacting this compound with such reagents could lead to the formation of difluoromethyl-substituted quinoline-3-carboxylic acids.

Similarly, the synthesis of benzodiazepines, another important class of nitrogen-containing heterocycles, often involves the condensation of an ortho-amino-substituted aromatic ketone or acid with an amino acid. nih.govnih.gov While direct application of this compound in this context would require prior modification, its structural motifs are relevant to the construction of such seven-membered ring systems. The presence of the difluoromethyl group ortho to the amino group could influence the regioselectivity and reactivity of these cyclization reactions.

Utility in the Construction of Functionalized Aromatic Scaffolds

This compound serves as a functionalized aromatic scaffold that can be further elaborated through reactions targeting its amino and carboxylic acid groups, as well as the aromatic ring itself. The amino group can be acylated, alkylated, or used as a handle for cross-coupling reactions to introduce further diversity. mdpi.com The carboxylic acid group can be converted to esters, amides, or other functional groups, providing a point for further molecular elaboration.

The aromatic ring, activated by the amino group and substituted with the difluoromethyl group, could potentially undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated derivative of the parent molecule could also be envisioned for the construction of more complex biaryl or arylamine scaffolds.

Table 1: Potential Transformations of this compound for Scaffold Diversification

| Functional Group | Potential Reaction | Resulting Scaffold |

| Amino Group | Acylation | N-Acyl-4-amino-2-(difluoromethyl)benzoic acid derivatives |

| Reductive Amination | N-Alkyl-4-amino-2-(difluoromethyl)benzoic acid derivatives | |

| Buchwald-Hartwig Coupling | N-Aryl-4-amino-2-(difluoromethyl)benzoic acid derivatives | |

| Carboxylic Acid | Esterification | Alkyl 4-amino-2-(difluoromethyl)benzoates |

| Amidation | 4-Amino-2-(difluoromethyl)benzamides | |

| Aromatic Ring | Halogenation | Halogenated this compound derivatives |

| Suzuki Coupling (of halo-derivative) | Biaryl derivatives |

Role in the Synthesis of Fluorinated Amino Acid Analogues (focus on synthesis, not biological effect)

The synthesis of non-natural amino acids, particularly those containing fluorine, is of significant interest for their incorporation into peptides and other bioactive molecules. nih.govrsc.orgresearchgate.netresearchgate.netbohrium.com While direct conversion of this compound into a fluorinated amino acid analogue is not a straightforward process, it can serve as a precursor for such syntheses.

One potential synthetic route could involve the transformation of the benzoic acid moiety into a side chain suitable for an amino acid. For example, a Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid could lead to the corresponding aminomethyl derivative. Further functional group manipulations could then be employed to construct the α-amino acid framework.

Alternatively, the entire 4-amino-2-(difluoromethyl)phenyl moiety could be incorporated as a side chain of an amino acid. This would typically involve the coupling of a derivative of this compound with a suitable amino acid backbone precursor. For instance, a halogenated derivative of the title compound could be coupled with a glycine (B1666218) equivalent under palladium catalysis to introduce the aromatic moiety.

Application in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of diverse chemical libraries from simple starting materials. ebrary.netresearchgate.netresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely used in drug discovery. The functional groups present in this compound make it a potential candidate for participation in such reactions.

In the Ugi four-component reaction, an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide condense to form an α-acylamino amide. This compound contains both an amine and a carboxylic acid, suggesting it could potentially participate as a bifunctional component in a Ugi-type reaction. This would lead to the formation of complex structures, possibly including benzodiazepine-like scaffolds if the reaction proceeds intramolecularly.

The Passerini three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy carboxamide. The carboxylic acid functionality of this compound could be utilized in this reaction, leading to the incorporation of the 4-amino-2-(difluoromethyl)benzoyl group into the product. nih.gov

The application of this compound in MCRs would allow for the rapid generation of a library of compounds, each bearing the difluoromethylated aromatic scaffold, which could be valuable for screening in drug discovery programs. The steric and electronic properties of the difluoromethyl group would likely influence the outcome and efficiency of these reactions.

Future Directions and Emerging Research Areas

Development of Novel Organofluorine Reagents Utilizing the Compound

The presence of the difluoromethyl (CF2H) group, a moiety of growing importance in medicinal and agrochemical chemistry, suggests that 4-Amino-2-(difluoromethyl)benzoic acid can serve as a valuable scaffold for the creation of novel organofluorine reagents. The amino and carboxylic acid functionalities provide convenient handles for further chemical modifications, allowing for the attachment of this difluoromethylated aromatic core to other molecular frameworks.

Future research could focus on transforming the amino and carboxyl groups into a variety of other functional groups to generate a library of difluoromethylated building blocks. For instance, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents. Similarly, the carboxylic acid can be transformed into esters, amides, or acid halides, providing further points of diversification. These new building blocks could then be utilized in the synthesis of complex fluorinated molecules. nih.govnih.gov

The development of late-stage difluoromethylation techniques has gained significant traction. rsc.org While much of this research focuses on introducing the CF2H group, this compound could be explored as a precursor in methodologies where a difluoromethylated aryl group is transferred. The inherent reactivity of the compound could be harnessed in cross-coupling reactions or other transition-metal-catalyzed processes to construct intricate molecular architectures.

Potential Transformations of this compound for Reagent Development

| Starting Functional Group | Potential Transformation | Resulting Functionality | Potential Application as Reagent |

| Amino Group (-NH2) | Diazotization followed by Sandmeyer reaction | -Cl, -Br, -I, -CN, -OH, etc. | Precursor for diverse difluoromethylated aromatics |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Building block for peptide synthesis or polymer chemistry |

| Carboxylic Acid (-COOH) | Amide Coupling | Amide (-CONR2) | Scaffold for combinatorial libraries |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted aromatic ring | Fine-tuning of electronic properties of the reagent |

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable methods for the synthesis of this compound is a crucial area for future research. Traditional fluorination and difluoromethylation methods often rely on harsh reagents and stoichiometric oxidants, leading to significant waste generation. researchgate.net Modern synthetic strategies are increasingly focused on minimizing environmental impact.

One promising avenue is the application of direct C-H difluoromethylation of a suitable 4-aminobenzoic acid precursor. nih.gov Photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization under mild conditions, often utilizing visible light as a renewable energy source and oxygen from the air as a green oxidant. researchgate.net Research could be directed towards developing a catalytic system that selectively installs the difluoromethyl group at the C-2 position of the 4-aminobenzoic acid core, thereby avoiding the need for pre-functionalization and reducing the number of synthetic steps. nih.gov

Furthermore, exploring the use of more benign and readily available difluoromethyl sources is of high importance. The utilization of difluoromonochloromethane, an abundant raw material, as a direct precursor for difluorocarbene species in catalytic reactions represents a significant step towards more sustainable processes. nih.gov The development of flow chemistry setups for such reactions could also enhance safety and scalability. acs.org

Chemoenzymatic Approaches for Selective Transformations

The integration of enzymatic methods into the synthesis and modification of this compound offers significant potential for highly selective and environmentally benign transformations. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing the formation of unwanted byproducts. amanote.com

Future research could explore the use of various enzyme classes for the modification of this compound. For instance, transaminases could be employed for the selective amination of a corresponding difluoromethylated keto-acid precursor to produce the chiral amino acid. Engineered cytochrome P450 enzymes could be investigated for selective hydroxylation of the aromatic ring, providing access to new derivatives. nih.gov

Moreover, biocatalysis can be envisioned for the synthesis of fluorinated amino acids with unique properties. While this compound is an aromatic amino acid, enzymatic methods have been successfully applied to the synthesis of various fluorinated aliphatic and aromatic amino acids. beilstein-journals.org This opens the door to developing biocatalytic routes to enantiomerically pure forms of this compound or its derivatives, which could be valuable for pharmaceutical applications.

Potential Chemoenzymatic Transformations Involving this compound

| Enzyme Class | Potential Transformation | Substrate/Precursor | Product |

| Transaminase | Asymmetric amination | 4-Keto-2-(difluoromethyl)cyclohexanecarboxylic acid derivative | Chiral this compound derivative |

| Hydrolase (e.g., Lipase) | Kinetic resolution of esters | Racemic ester of this compound | Enantiomerically enriched acid and ester |

| Cytochrome P450 | Regioselective hydroxylation | This compound | Hydroxylated derivatives |

| Lyase | Addition to a double bond | Precursor with a C=C bond | Functionalized this compound derivative |

Exploration of Self-Assembly and Material Science Applications

The molecular structure of this compound, featuring both hydrogen bond donors (amino and carboxyl groups) and acceptors (carboxyl oxygen and fluorine atoms), as well as an aromatic ring capable of π–π stacking, makes it an intriguing candidate for the construction of supramolecular assemblies. nih.govnih.gov The study of its self-assembly behavior and crystal engineering is a promising area for future research, focusing on the chemical structure and assembly rather than the bulk material properties.

The interplay of hydrogen bonding and halogen bonding (involving the fluorine atoms) can direct the formation of specific and predictable supramolecular architectures. beilstein-journals.org In the solid state, aminobenzoic acids are known to form hydrogen-bonded dimers and other motifs. researchgate.netacs.org The presence of the difluoromethyl group is expected to significantly influence the crystal packing through C-H···F and C-F···π interactions, potentially leading to novel crystal structures with unique topologies. rsc.org

Research in this area would involve the systematic crystallization of this compound under various conditions to explore its polymorphic landscape. rsc.orgwhiterose.ac.uk Single-crystal X-ray diffraction would be the primary tool to elucidate the packing arrangements and the specific non-covalent interactions at play. Understanding how the difluoromethyl group perturbs the typical hydrogen-bonding networks of aminobenzoic acids could provide valuable insights for the rational design of new crystalline materials with tailored architectures. The study of co-crystals with other molecules could also lead to the formation of complex, multi-component assemblies with controlled structures.

Q & A

Basic Research Questions

Q. How can I design a synthetic route for 4-Amino-2-(difluoromethyl)benzoic acid, and what are common challenges in its preparation?

- Methodological Answer : Start with a benzoic acid scaffold and introduce the difluoromethyl group via electrophilic substitution or radical fluorination. For example, use 2-bromo-4-aminobenzoic acid as a precursor and substitute the bromine with a difluoromethyl group using a fluorinating agent like DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Challenges include regioselectivity (avoiding over-fluorination) and maintaining the integrity of the amino group, which may require protection (e.g., Boc or Fmoc groups) during synthesis .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and fluorine integration .

- HPLC-MS : Confirm purity (>98%) and molecular weight, especially to detect byproducts from incomplete fluorination .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., intramolecular hydrogen bonding between the amino and carboxylic acid groups) .

Q. How does the difluoromethyl group influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The difluoromethyl group increases hydrophobicity (logP ~1.5–2.0) compared to non-fluorinated analogs, reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C over 24 hours show <5% degradation, confirmed via UV-Vis spectroscopy. For improved solubility, use DMSO as a co-solvent (≤10% v/v) .

Advanced Research Questions

Q. How can I resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, redox environment). For example:

- Enzyme Inhibition : Test the compound against purified enzymes (e.g., COX-2) under controlled buffer conditions. Use isothermal titration calorimetry (ITC) to measure binding affinity directly, avoiding interference from cellular metabolites .

- Cellular Assays : Compare results in HEK293 vs. HeLa cells to assess cell-type-specific metabolism. LC-MS analysis of intracellular metabolites can identify degradation products that alter activity .

Q. What strategies optimize the compound’s electronic properties for targeted protein interactions?

- Methodological Answer : The difluoromethyl group’s electron-withdrawing effect lowers the pKa of the amino group (~5.8 vs. ~8.2 in non-fluorinated analogs), enhancing hydrogen-bonding capacity at physiological pH. Computational modeling (DFT at the B3LYP/6-311+G(d,p) level) predicts electrostatic potential maps to guide substituent modifications. For example, adding a meta-methyl group increases steric bulk without disrupting fluorine’s inductive effects .

Q. How do I validate the compound’s role in modulating enzyme conformation via fluorine-specific interactions?

- Methodological Answer : Use fluorine NMR (-NMR) to monitor chemical shift changes upon enzyme binding. For crystallographic evidence, soak the compound into enzyme crystals (e.g., trypsin) and resolve the structure to <2.0 Å resolution. Look for direct F–protein contacts (e.g., F–backbone amide interactions) or indirect effects on active-site water networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.